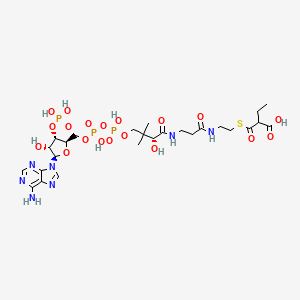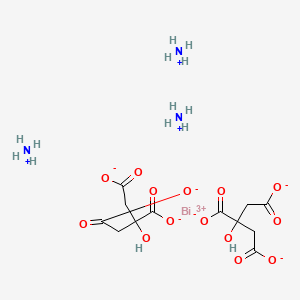![molecular formula C16H10O6 B3069678 5,5'-Bi[2-hydroxyisophthalaldehyde] CAS No. 286385-47-5](/img/structure/B3069678.png)
5,5'-Bi[2-hydroxyisophthalaldehyde]
Vue d'ensemble
Description
“5,5’-Bi[2-hydroxyisophthalaldehyde]” is a chemical compound with the molecular formula C16H10O6. It is a derivative of isophthalaldehyde, which is a type of aromatic aldehyde .
Molecular Structure Analysis
The molecular structure of “5,5’-Bi[2-hydroxyisophthalaldehyde]” is characterized by two isophthalaldehyde units connected by a bi-phenyl bridge . Each isophthalaldehyde unit comprises a planar phenyl ring bonded with a hydroxyl and an aldehyde group .
Applications De Recherche Scientifique
Biomass Conversion and Renewable Resources
One notable application is in the conversion of biomass into valuable chemicals. For instance, derivatives of 5,5'-Bi[2-hydroxyisophthalaldehyde] have been explored for the etherification of 5-hydroxymethyl-2-furaldehyde (HMF) into 5,5′-oxy(bismethylene)-2-furaldehyde (OBMF), an important precursor for antiviral agents and prepolymers. This process uses solid catalysts, showing better performance compared to homogeneous acid catalysts due to lesser diffusion constraints, highlighting its potential in sustainable chemistry and materials science (Casanova, Iborra, & Corma, 2010).
Coordination Polymers and Materials Science
The synthesis and characterization of coordination polymers based on derivatives similar to 5,5'-Bi[2-hydroxyisophthalaldehyde] have significant implications in materials science. For example, various coordination polymers synthesized using isophthalic acid derivatives have demonstrated unique structures and properties, such as luminescence and magnetic characteristics. These materials are of interest for their potential applications in gas storage, separation technologies, and as sensors (Li et al., 2015).
Photoluminescence and Sensing Applications
Derivatives of 5,5'-Bi[2-hydroxyisophthalaldehyde] have been utilized in the development of photoluminescent materials and chemical sensors. For example, coordination polymers containing isophthalic acid derivatives have been studied for their luminescent properties and as sensors for detecting metal ions and other chemicals, showcasing their applicability in environmental monitoring and imaging (Zeng et al., 2021).
Catalysis and Green Chemistry
In the realm of catalysis and sustainable chemical processes, compounds related to 5,5'-Bi[2-hydroxyisophthalaldehyde] have been explored for their catalytic properties. For instance, the use of solid acid catalysts for the conversion of HMF into valuable chemicals demonstrates the role of these compounds in promoting environmentally friendly chemical reactions, contributing to the development of green chemistry (Amarasekara et al., 2017).
Renewable Dicarboxylic Acid Monomers
Another innovative application involves the conversion of biomass-derived sugars into renewable dicarboxylic acid monomers, which can serve as alternatives to petroleum-based raw materials in polymer synthesis. This application underlines the potential of 5,5'-Bi[2-hydroxyisophthalaldehyde] derivatives in contributing to the advancement of sustainable materials science (Amarasekara et al., 2017).
Propriétés
IUPAC Name |
5-(3,5-diformyl-4-hydroxyphenyl)-2-hydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c17-5-11-1-9(2-12(6-18)15(11)21)10-3-13(7-19)16(22)14(4-10)8-20/h1-8,21-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVNYHQPOMEBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)C2=CC(=C(C(=C2)C=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)







